molecular formula C11H21NO2 B3281664 Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate CAS No. 739351-45-2

Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Cat. No. B3281664
CAS RN: 739351-45-2
M. Wt: 199.29 g/mol
InChI Key: HFRHUFPCVALQOE-DTWKUNHWSA-N
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Description

Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate, also known as Boc-1-amino-2-cyclohexene, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate is not fully understood. However, it is believed to interact with GABA receptors in the brain, leading to the modulation of neurotransmitter release and subsequent changes in neuronal activity. This mechanism of action is thought to underlie its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the release of glutamate, a neurotransmitter involved in pain signaling. It has also been shown to increase the activity of GABA receptors, leading to a decrease in neuronal excitability. In vivo studies have further confirmed its anticonvulsant and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate is its versatility in organic synthesis reactions. Its chiral nature makes it an excellent chiral auxiliary for the synthesis of enantiomerically pure compounds. Additionally, its potential applications in medicinal chemistry make it a promising candidate for drug development. However, its limited solubility in water and other polar solvents can pose challenges in certain experimental settings.

Future Directions

There are several future directions for research on tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate. One area of interest is the development of new drugs based on its anticonvulsant and analgesic properties. Additionally, further studies are needed to fully understand its mechanism of action and the potential for interactions with other drugs. Finally, research on the synthesis of new analogs and derivatives of this compound may lead to the discovery of new compounds with even greater potential for medicinal and synthetic chemistry applications.
Conclusion:
This compound is a versatile compound with potential applications in medicinal and synthetic chemistry. Its anticonvulsant and analgesic properties, as well as its chiral nature, make it a promising candidate for drug development and organic synthesis reactions. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Scientific Research Applications

Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis reactions, demonstrating its versatility in organic chemistry.

properties

IUPAC Name

tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRHUFPCVALQOE-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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